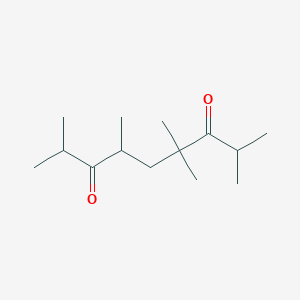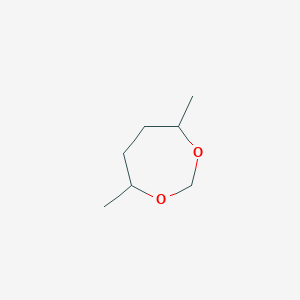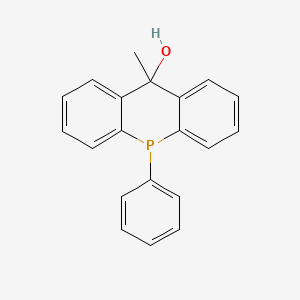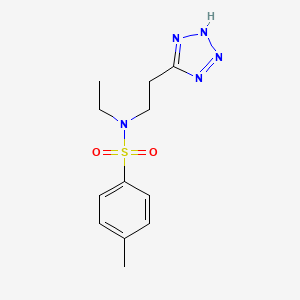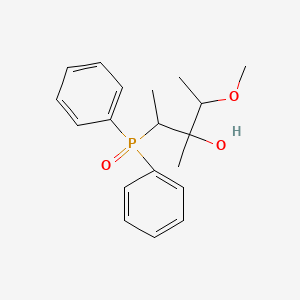
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol is an organic compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol typically involves the reaction of diphenylphosphoryl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated purification systems to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl ketones, while reduction can produce diphenylphosphine derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(Diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide
- Di-(2-ethylhexyl)phosphoric acid (DEHPA)
- 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC88A)
- Bis-(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Uniqueness
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a phosphoryl group. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
69930-76-3 |
|---|---|
Fórmula molecular |
C19H25O3P |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-4-methoxy-3-methylpentan-3-ol |
InChI |
InChI=1S/C19H25O3P/c1-15(22-4)19(3,20)16(2)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,20H,1-4H3 |
Clave InChI |
SLWNVKKDCVIBFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


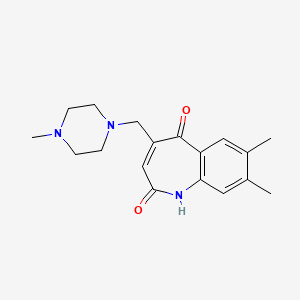
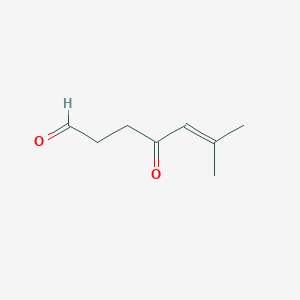

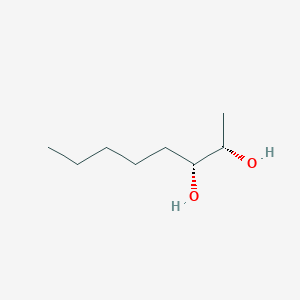
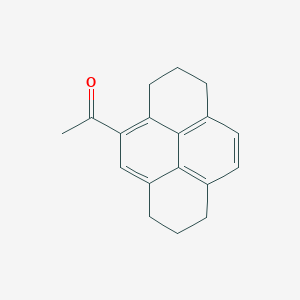

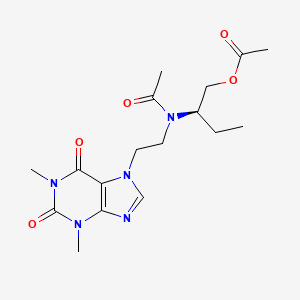

![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
